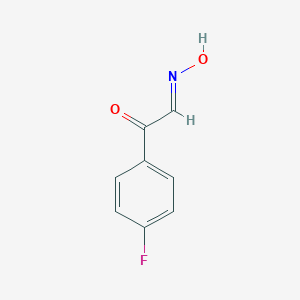

Glyoxal monoxime, 2-(4-fluorophenyl)-

Description

BenchChem offers high-quality Glyoxal monoxime, 2-(4-fluorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glyoxal monoxime, 2-(4-fluorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H6FNO2 |

|---|---|

Molecular Weight |

167.14 g/mol |

IUPAC Name |

(2E)-1-(4-fluorophenyl)-2-hydroxyiminoethanone |

InChI |

InChI=1S/C8H6FNO2/c9-7-3-1-6(2-4-7)8(11)5-10-12/h1-5,12H/b10-5+ |

InChI Key |

FTSKJDZBOFFAKJ-BJMVGYQFSA-N |

SMILES |

C1=CC(=CC=C1C(=O)C=NO)F |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=N/O)F |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=NO)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-(4-fluorophenyl)glyoxal Monoxime for Advanced Research Applications

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(4-fluorophenyl)glyoxal monoxime. As a fluorinated α-keto-oxime, this compound represents a confluence of three structurally significant motifs: the reactive α-dicarbonyl system of glyoxal, the versatile oxime functional group, and a fluorinated aromatic ring. The strategic incorporation of fluorine is a well-established method in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, characterization, and synthetic utility of this valuable intermediate. We will explore its synthesis from common starting materials, detail its key spectroscopic signatures, and discuss its reactivity profile, providing a foundation for its application in the development of novel chemical entities.

Introduction: The Strategic Value of Fluorinated α-Keto-Oximes

The oxime functional group is a cornerstone of modern organic chemistry. Oximes are generally stable, crystalline compounds that serve not only as derivatives for the purification and characterization of carbonyl compounds but also as versatile synthetic intermediates.[3] Their utility is exemplified in classic transformations such as the Beckmann rearrangement, which provides access to amides and lactams.[4][5]

The specific subclass of α-keto-oximes, or glyoxal monoximes, possesses a unique reactivity profile due to the adjacent carbonyl and oxime functionalities. This arrangement opens avenues for constructing complex heterocyclic systems and participating in specialized ligation chemistries.[6]

The introduction of a fluorine atom onto the phenyl ring, yielding 2-(4-fluorophenyl)glyoxal monoxime, is a deliberate design choice. The carbon-fluorine bond is exceptionally strong, which often imparts metabolic stability to drug candidates by blocking sites susceptible to oxidative metabolism.[1] Furthermore, fluorine's high electronegativity can alter the electronic properties of the molecule, influencing its pKa, dipole moment, and non-covalent interactions with biological targets.[1][7] This guide will dissect these properties to provide a holistic understanding of this compound.

Synthesis and Characterization

The synthesis of 2-(4-fluorophenyl)glyoxal monoxime is a logical, two-step process starting from the commercially available 4'-fluoroacetophenone. The workflow involves the oxidation of the α-methyl group followed by a condensation reaction with hydroxylamine.

Caption: Synthesis workflow for 2-(4-fluorophenyl)glyoxal monoxime.

Synthesis Pathway

Step A: Oxidation of 4'-Fluoroacetophenone to (4-Fluorophenyl)glyoxal

The most direct method for this transformation is the oxidation of the α-methylene group adjacent to the ketone. Selenium dioxide (SeO₂) is the classic and highly effective reagent for this purpose, converting acetophenones into the corresponding phenylglyoxals.[8] The reaction proceeds by an initial ene reaction or electrophilic attack, followed by hydrolysis to yield the desired dicarbonyl compound.

Step B: Oximation of (4-Fluorophenyl)glyoxal

The resulting (4-fluorophenyl)glyoxal, an α-ketoaldehyde, is then reacted with hydroxylamine.[3] This is a standard dehydrative condensation reaction. Due to the differential reactivity of the ketone and aldehyde carbonyls, the reaction can be controlled to favor the formation of the monoxime at the more reactive aldehyde position. The use of hydroxylamine hydrochloride (NH₂OH·HCl) with a mild base to liberate the free hydroxylamine is common practice.

Experimental Protocol: Synthesis

This protocol is a representative methodology based on established chemical principles.

Part A: Synthesis of (4-Fluorophenyl)glyoxal

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add selenium dioxide (1.1 eq.) and a solvent system such as aqueous dioxane (e.g., 95:5 dioxane:water).

-

Heat the mixture to 50-60 °C with stirring until the SeO₂ dissolves completely.

-

Add 4'-fluoroacetophenone (1.0 eq.) to the solution in one portion.

-

Increase the temperature to reflux (approx. 90-100 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and decant the solution from the precipitated black selenium metal.

-

Remove the solvent under reduced pressure. The crude (4-fluorophenyl)glyoxal can be purified by vacuum distillation.[8] It often exists as a hydrate, which is a stable crystalline solid.[9]

Part B: Synthesis of 2-(4-fluorophenyl)glyoxal monoxime

-

Dissolve (4-fluorophenyl)glyoxal (1.0 eq.) in ethanol or a similar protic solvent in a round-bottom flask.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 eq.) and a base such as sodium acetate or pyridine (1.1 eq.) in water or ethanol.

-

Add the hydroxylamine solution to the glyoxal solution dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours. The formation of the product can be monitored by TLC.

-

Upon completion, the product may precipitate from the solution. If not, the solvent can be partially removed under reduced pressure, and the product can be precipitated by adding cold water.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Physicochemical and Spectroscopic Properties

The precise quantitative data for 2-(4-fluorophenyl)glyoxal monoxime must be determined empirically. However, based on its constituent parts—(4-fluorophenyl)glyoxal and the oxime functional group—we can reliably predict its key characteristics.

Table 1: Physicochemical and Predicted Spectroscopic Data

| Property | Value / Expected Observation | Rationale & Notes |

| Molecular Formula | C₈H₆FNO₂ | |

| Molecular Weight | 167.14 g/mol | |

| Appearance | White to pale yellow crystalline solid | Oximes are typically stable, crystalline solids.[3] |

| Solubility | Soluble in common organic solvents (DMSO, MeOH, acetone); sparingly soluble in water. | The fluorophenyl group increases lipophilicity.[1] |

| ¹H NMR | δ ~11-12 ppm (s, 1H, N-OH), δ ~8.0-8.2 ppm (m, 2H, Ar-H), δ ~7.6 ppm (s, 1H, CH=N), δ ~7.2-7.4 ppm (m, 2H, Ar-H) | The oxime proton is acidic and appears downfield. Aromatic protons will show splitting due to F-H coupling. |

| ¹³C NMR | δ ~190 ppm (C=O), δ ~150 ppm (C=N), δ ~165 ppm (d, J_CF ≈ 255 Hz, C-F), aromatic carbons (δ 115-135 ppm) | The carbon attached to fluorine will appear as a doublet with a large coupling constant. |

| ¹⁹F NMR | δ ~ -105 to -115 ppm (s) | A single resonance is expected for the fluorine atom in the para position.[10] |

| IR (cm⁻¹) | ~3300 (br, O-H), ~1680 (s, C=O), ~1600 (m, C=N), ~1230 (s, C-F) | Broad O-H stretch from the oxime, sharp C=O stretch from the ketone, and characteristic C-F stretch. |

| Mass Spec (EI) | m/z = 167 (M⁺) | The molecular ion peak should be readily observable. |

Chemical Reactivity and Mechanistic Considerations

The reactivity of 2-(4-fluorophenyl)glyoxal monoxime is governed by the interplay between the ketone and oxime functionalities. The parent glyoxal molecule is known for its high reactivity, readily forming hydrates and oligomers in aqueous solution and undergoing exothermic condensation reactions with nucleophiles like amines.[11][12][13][14] This inherent electrophilicity is retained in the ketone portion of the monoxime.

Caption: Key reaction pathways for the oxime functional group.

E/Z Isomerism

As an unsymmetrical ketoxime derivative (if viewed from the C=N bond), 2-(4-fluorophenyl)glyoxal monoxime can exist as two geometric isomers, E and Z. The prototypical synthesis involving hydroxylamine and a ketone often results in a thermodynamically controlled mixture of these isomers, which can complicate purification and characterization.[4] The specific ratio depends on the reaction conditions and the steric and electronic nature of the substituents. For many applications, separation of the isomers or a stereoselective synthesis may be required.

Hydrolysis (Deprotection)

The oxime group can be considered a protecting group for a carbonyl. Under specific, often acidic, conditions or through oxidative/reductive methods, the oxime can be hydrolyzed to regenerate the parent dicarbonyl compound, (4-fluorophenyl)glyoxal.[5] This reversibility is a key aspect of its utility in multi-step syntheses.

Beckmann Rearrangement

The Beckmann rearrangement is a signature reaction of ketoximes, converting them to amides upon treatment with an acid catalyst (e.g., sulfuric acid, PCl₅).[4][5] For 2-(4-fluorophenyl)glyoxal monoxime, this reaction would be expected to yield an N-acylformamide derivative. The migratory aptitude of the groups attached to the oxime carbon dictates the product structure, providing a route to complex amide-containing molecules.

Applications in Drug Discovery and Organic Synthesis

The true value of 2-(4-fluorophenyl)glyoxal monoxime lies in its potential as a versatile building block for more complex, high-value molecules.

Intermediate for Heterocycle Synthesis

The dual functionality of this molecule makes it an ideal precursor for a wide range of heterocyclic structures. The ketone and oxime groups can participate in condensation and cyclization reactions with various binucleophiles to form pyridines, pyrazines, imidazoles, and other scaffolds that are prevalent in active pharmaceutical ingredients (APIs).[15][16] For instance, the 2-(4-fluorophenyl) moiety is found in compounds developed as metabolically robust modulators of GABA-A receptors.[2]

Potential for Biological Activity

While often used as an intermediate, fluorinated oximes themselves can possess biological activity. Oxime-containing compounds have been investigated for a wide array of therapeutic applications, including as anti-inflammatory agents, antimicrobials, and anticancer agents.[17] Notably, certain pyridinium oximes are used as reactivators for acetylcholinesterase inhibited by organophosphate nerve agents, and fluorination has been explored to improve their efficacy and membrane permeability.[7][18] The presence of both the oxime and the fluorophenyl group suggests that 2-(4-fluorophenyl)glyoxal monoxime and its derivatives are worthy of biological screening.

Precursor for Chemoselective Ligation

The chemistry of α-ketoacids and hydroxylamines has led to powerful, highly chemoselective amide-forming ligation reactions, which are invaluable in peptide synthesis and modification.[6] Although 2-(4-fluorophenyl)glyoxal monoxime is not an α-ketoacid, its structural similarity and the reactivity of its precursor, (4-fluorophenyl)glyoxal, place it within this important area of research. It can serve as a starting point for the development of novel probes and bioconjugation reagents.

Conclusion and Future Outlook

2-(4-fluorophenyl)glyoxal monoxime is more than a simple chemical; it is a strategically designed synthetic intermediate with significant potential for researchers in medicinal chemistry and materials science. Its synthesis is straightforward, and its chemical properties are dictated by the synergistic effects of the ketone, oxime, and fluorophenyl groups. The guide has provided a framework for its synthesis, characterization, and reactivity, highlighting its utility as a building block for complex molecular architectures.

Future research should focus on the development of stereoselective syntheses to access pure E or Z isomers, a full exploration of its biological activity profile, and its incorporation into novel synthetic methodologies, such as cascade reactions and advanced ligation strategies. As the demand for sophisticated and metabolically robust molecules continues to grow, the value of well-characterized and versatile intermediates like 2-(4-fluorophenyl)glyoxal monoxime will only increase.

References

-

Ahmed, S. et al. (2012). The conversion of α-keto acids and of α-keto acid oximes to nitriles in aqueous solution. Canadian Science Publishing. Available at: [Link]

-

Science of Synthesis. (n.d.). Oximes. Thieme Chemistry. Available at: [Link]

-

Staszewska-Krajewska, O. et al. (2020). Unsubstituted Oximes as Potential Therapeutic Agents. MDPI. Available at: [Link]

-

Wan, S. et al. (2009). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. PMC. Available at: [Link]

-

Jeong, H. C. et al. (2009). Fluorinated pyridinium oximes as potential reactivators for acetylcholinesterases inhibited by paraoxon organophosphorus agent. PubMed. Available at: [Link]

-

Gackowska, M. et al. (2023). A Review of Biologically Active Oxime Ethers. MDPI. Available at: [Link]

-

Zorbaz, T. et al. (2022). Fluorinated and Chlorinated Pyridinium Oximes Reactivating Cholinesterases Inhibited by Nerve Agents. Arhiv za higijenu rada i toksikologiju. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Available at: [Link]

-

SciSpace. (n.d.). Biologically Active Organofluorine Compounds. Available at: [Link]

-

Lee, J.-H. et al. (2017). Bacterial Responses to Glyoxal and Methylglyoxal: Reactive Electrophilic Species. PMC. Available at: [Link]

-

Kaczorowska, K. et al. (2022). Photo-Induced Reactions between Glyoxal and Hydroxylamine in Cryogenic Matrices. MDPI. Available at: [Link]

-

Chemsrc. (2025). 4'-Fluoroacetophenone. Available at: [Link]

-

Malinen, E. et al. (2021). Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy. ACP. Available at: [Link]

-

PubChem. (n.d.). 4'-Fluoroacetophenone. Available at: [Link]

-

Shangari, N. & O'Brien, P. J. (2004). The cytotoxic mechanism of glyoxal involves oxidative stress. PubMed. Available at: [Link]

-

Latacz, G. et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PMC. Available at: [Link]

-

Riley, H. A. & Gray, A. R. (1935). PHENYLGLYOXAL. Organic Syntheses. Available at: [Link]

-

Devaud, S. et al. (2012). Flavour chemistry of methylglyoxal and glyoxal. Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

Wang, Y. et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. Available at: [Link]

-

Memon, S. A. et al. (2007). Quantitative Analysis of Glyoxal, Methyl glyoxal and Dimethyl glyoxal from Foods, Beverages and Wines Using HPLC and 4-Nitro-1,2. Journal of the Chemical Society of Pakistan. Available at: [Link]

-

Malinen, E. et al. (2021). Aqueous phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy. ACP. Available at: [Link]

-

Wikipedia. (n.d.). Phenylglyoxal. Available at: [Link]

-

ResearchGate. (2020). Design, Synthesis, Characterization and Cancer Cell Growth-Inhibitory Properties of Novel Derivatives of 2-(4-Fluoro-phenyl)-5-(5-Aryl Substituted-1, 3, 4-Oxadiazol-2-yl) Pyridine. Available at: [Link]

-

Tian, R. et al. (1994). Mechanism of action of 2,3-butanedione monoxime on contracture during metabolic inhibition. PubMed. Available at: [Link]

-

Organic Syntheses. (n.d.). Procedure for Phenylglyoxal. Available at: [Link]

-

Wikipedia. (n.d.). Methylglyoxal. Available at: [Link]

-

PMC. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Available at: [Link]

-

Takahashi, K. (1977). The reactions of phenylglyoxal and related reagents with amino acids. PubMed. Available at: [Link]

-

MDPI. (n.d.). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. Available at: [Link]

-

PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available at: [Link]

-

PubMed. (n.d.). Spectrophotometric determination of methyl glyoxal with 2,4-dinitrophenylhydrazine. Available at: [Link]

-

MDPI. (2017). Bacterial Responses to Glyoxal and Methylglyoxal: Reactive Electrophilic Species. Available at: [Link]

-

PubMed. (1979). The synthesis of phenyl(2-3H)glyoxal. Available at: [Link]

-

ResearchGate. (n.d.). Reactions with glyoxylate and glyoxal monohydrates. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Stereoconvergent Synthesis of Ketoximes - SYNFORM - Thieme Chemistry [thieme.de]

- 5. Ketone synthesis by hydrolysis, deprotection, or oxidation [organic-chemistry.org]

- 6. Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mmsl.cz [mmsl.cz]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Phenylglyoxal - Wikipedia [en.wikipedia.org]

- 10. 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole [mdpi.com]

- 11. Bacterial Responses to Glyoxal and Methylglyoxal: Reactive Electrophilic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GLYOXAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. ACP - Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy [acp.copernicus.org]

- 14. Flavour chemistry of methylglyoxal and glyoxal - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. ossila.com [ossila.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Fluorinated pyridinium oximes as potential reactivators for acetylcholinesterases inhibited by paraoxon organophosphorus agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Chloroethyl)pyrrolidine Hydrochloride (CAS 7250-67-1)

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Chemical Identification: This guide focuses on the chemical compound 1-(2-Chloroethyl)pyrrolidine hydrochloride, widely identified by the CAS number 7250-67-1 . Inquiries regarding CAS number 17628-74-9 consistently resolve to this compound, suggesting a potential error in the requested CAS number. All technical and safety data presented herein pertains to CAS 7250-67-1.

Core Chemical Identity and Physicochemical Properties

1-(2-Chloroethyl)pyrrolidine hydrochloride is a halogenated organic compound that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] At room temperature, it typically appears as a white to off-white or beige crystalline powder with a faint amine-like odor.[2][3] This compound is hygroscopic, meaning it readily absorbs moisture from the air, and is soluble in polar solvents such as water and ethanol.[2]

| Property | Value | Source(s) |

| CAS Number | 7250-67-1 | [1][2][4][5][6] |

| Molecular Formula | C6H12ClN · HCl | [1][4][6] |

| Molecular Weight | 170.08 g/mol | [1][4][6] |

| Appearance | White to beige crystalline powder | [2][3][4] |

| Melting Point | 167-175 °C | [1][3][4] |

| Boiling Point | 237 °C | [1] |

| Water Solubility | Soluble | [2][3] |

| Sensitivity | Hygroscopic | [4] |

Synthesis and Characterization

Synthetic Pathway

A common and established method for the synthesis of 1-(2-Chloroethyl)pyrrolidine hydrochloride involves the reaction of 2-(pyrrolidin-1-yl)ethanol with thionyl chloride. This process effectively converts the hydroxyl group into a chloro group, followed by the formation of the hydrochloride salt.

Experimental Protocol: Synthesis of 1-(2-Chloroethyl)pyrrolidine Hydrochloride

Materials:

-

2-(Pyrrolidin-1-yl)ethanol

-

Thionyl chloride

-

Diethyl ether

-

Nitrogen gas supply

-

Standard reflux apparatus

-

Inert atmosphere reaction vessel

-

Rotary evaporator

Procedure:

-

In a reaction vessel equipped for stirring and operation under a nitrogen atmosphere, cautiously add thionyl chloride to 2-(pyrrolidin-1-yl)ethanol with stirring.[7]

-

Once the initial reaction subsides, heat the mixture to reflux for approximately one hour under a continuous nitrogen blanket.[7]

-

After the reflux period, cool the reaction mixture to room temperature.

-

Concentrate the mixture in vacuo to remove excess thionyl chloride.[7]

-

Triturate the resulting residue with diethyl ether to precipitate the solid product. Decant the liquid. Repeat this washing process several times until the decanted liquid is nearly colorless.[7]

-

Evaporate the remaining solvent from the solid to yield the final product.[7]

Characterization

The identity and purity of the synthesized 1-(2-Chloroethyl)pyrrolidine hydrochloride can be confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis. For instance, the 1H-NMR spectrum in CD2Cl2 would show characteristic peaks corresponding to the protons in the pyrrolidine ring and the chloroethyl group.[7]

Applications in Research and Drug Development

1-(2-Chloroethyl)pyrrolidine hydrochloride is a versatile intermediate primarily utilized in the synthesis of more complex molecules with potential therapeutic applications.[1] Its key role lies in its ability to introduce a reactive chloroethylpyrrolidine moiety, which can be further modified to create a diverse range of compounds.

Pharmaceutical Synthesis

This compound is a key precursor in the synthesis of various pharmaceutical agents, with a notable application in the development of drugs targeting the central nervous system.[2] It has been employed in the preparation of compounds such as the estrogen receptor antagonist Nafoxidine and its analogs.[8]

Medicinal Chemistry Research

In the field of medicinal chemistry, researchers utilize 1-(2-Chloroethyl)pyrrolidine hydrochloride to explore novel drug candidates.[1] The pyrrolidine ring and the reactive chloroethyl group provide a scaffold for chemical modifications aimed at enhancing biological activity, improving selectivity, and reducing potential side effects of new therapeutic agents.[1]

Agrochemical Development

Beyond pharmaceuticals, this compound also finds application in the agrochemical sector for the creation of new pesticides and herbicides.[1] Its ability to be incorporated into larger molecules allows for the development of active ingredients that can modulate biological pathways in pests and weeds, potentially leading to improved crop protection.[1]

Safety Information and Handling

As with any chemical reagent, proper handling and storage of 1-(2-Chloroethyl)pyrrolidine hydrochloride are crucial to ensure the safety of laboratory personnel.

Hazard Identification

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][9] It may also be harmful if swallowed or inhaled.[6]

GHS Hazard Statements:

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[5][9] Eyewash stations and safety showers should be readily accessible.[5]

-

Eye and Face Protection: Safety glasses with side-shields or chemical safety goggles conforming to approved standards (e.g., NIOSH or EN 166) are mandatory.[9]

-

Skin Protection: Wear appropriate protective gloves and a lab coat or other protective clothing to prevent skin contact.[5][9]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be used.[5][9]

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]

Storage and Stability

1-(2-Chloroethyl)pyrrolidine hydrochloride should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[5][9] Due to its hygroscopic nature, it is important to protect it from moisture.[5] The compound is stable under recommended storage conditions.[9]

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek medical attention.[5]

Diagrams

Caption: Synthetic workflow for 1-(2-Chloroethyl)pyrrolidine hydrochloride.

Caption: Application areas of 1-(2-Chloroethyl)pyrrolidine hydrochloride.

References

- Guidechem. (n.d.). 1-(2-Chloroethyl)pyrrolidine Hydrochloride 7250-67-1 wiki.

- ChemicalBook. (n.d.). 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis.

- CDH Fine Chemical. (n.d.). 1-(2-Chloro Ethyl)Pyrrolidine Hydro Chloride CAS No 7250-67-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Chem-Impex. (n.d.). 1-(2-Chloroethyl)pyrrolidine hydrochloride.

- Otto Chemie Pvt Ltd. (n.d.). 1-(2-Chloroethyl)pyrrolidine hydrochloride, 98% - 7250-67-1.

- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%.

- PubChem. (n.d.). 1-(2-Chloroethyl)pyrrolidine hydrochloride | C6H13Cl2N | CID 81668.

- CymitQuimica. (n.d.). 1-(2-Chloroethyl)pyrrolidine hydrochloride.

- ECHEMI. (n.d.). 7250-67-1, 1-(2-Chloroethyl)pyrrolidine hydrochloride Formula.

- ChemicalBook. (2026, January 13). 1-(2-Chloroethyl)pyrrolidine Hydrochloride | 7250-67-1.

Sources

- 1. 1-(2-Chloroethyl)pyrrolidine Hydrochloride | 7250-67-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 1-(2-Chloroethyl)pyrrolidine hydrochloride | CAS 7250-67-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 1-(2-Chloroethyl)pyrrolidine Hydrochloride CAS 7250-67-1 [homesunshinepharma.com]

- 4. 1-(2-Chloroethyl)pyrrolidine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. 1-(2-Chloroethyl)pyrrolidine Hydrochloride | 7250-67-1 [chemicalbook.com]

- 6. 1-(2-クロロエチル)ピロリジン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. 1-(2-Chloroethyl)pyrrolidine hydrochloride-7250-67-1 [ganeshremedies.com]

- 9. 1-(2-Chloroethyl)pyrrolidine hydrochloride | C6H13Cl2N | CID 81668 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical Identity and Synthetic Utility of 4-Fluorophenylglyoxal Aldoxime

A Technical Whitepaper for Medicinal Chemistry & Drug Development

Executive Summary

4-Fluorophenylglyoxal aldoxime (often referred to in synthetic literature as

This guide provides a rigorous technical analysis of the compound's nomenclature, a self-validating synthesis protocol, and its application in heterocyclic construction.[2]

Part 1: Chemical Identity & Nomenclature[2][4]

The nomenclature for this compound can be ambiguous due to tautomeric possibilities and historical naming conventions.[2] It is distinct from 4-fluoroacetophenone oxime (CAS 329-79-3), which possesses a methyl group rather than the oxidized aldehyde-oxime functionality.[1][2]

Core Identifiers

| Parameter | Technical Specification |

| Common Name | 4-Fluorophenylglyoxal aldoxime |

| Preferred IUPAC Name | (2E)-2-(4-fluorophenyl)-N-hydroxy-2-oxoethanimine |

| Alternative IUPAC | 2-(4-fluorophenyl)-2-oxoacetaldehyde oxime |

| Synonyms | |

| Chemical Formula | |

| Molecular Weight | 167.14 g/mol |

| Structural Features |

Structural Representation

The compound exists in equilibrium, but the oxime form predominates over the nitroso tautomer.

[1][2]Part 2: Synthetic Pathway (Nitrosation Protocol)[1][2]

The most robust synthesis involves the acid-catalyzed nitrosation of 4-fluoroacetophenone.[1][2] This method is preferred over alkyl nitrite procedures for scale-up due to the stability of reagents.[1][2]

Reaction Logic

-

Enolization: Acid catalysis promotes the formation of the enol form of 4-fluoroacetophenone.[1][2]

-

Nitrosation: The electrophilic nitrosonium ion (

), generated in situ from sodium nitrite and HCl, attacks the electron-rich -

Tautomerization: The resulting nitroso intermediate rapidly tautomerizes to the more stable oxime.[2]

Experimental Workflow Diagram

Figure 1: Step-wise nitrosation pathway converting the ketone to the

Validated Protocol

Reagents: 4-Fluoroacetophenone (1.0 eq), Sodium Nitrite (1.2 eq), Hydrochloric acid (conc.), Diethyl ether or Methanol.[1]

-

Preparation: Dissolve 4-fluoroacetophenone in diethyl ether (or methanol) and cool to 0–5 °C in an ice bath. Bubbling

gas or adding conc.[1][2] -

Addition: Add alkyl nitrite (e.g., butyl nitrite) or an aqueous solution of

dropwise, maintaining temperature < 10 °C to prevent diazo formation or decomposition. -

Monitoring: The reaction mixture will transition from colorless to yellow/orange. Monitor by TLC (System: Hexane/EtOAc 3:1).[1][2] The starting material (

) should disappear, replaced by a lower -

Isolation:

-

Characterization: The product should be a white to pale yellow solid (MP typically 110–130 °C range, depending on isomer purity).[2]

Part 3: Reactivity & Applications in Heterocyclic Synthesis

The 4-fluorophenylglyoxal aldoxime is a "chemical chameleon," capable of reacting as a bis-electrophile or a nucleophile depending on conditions.[1][2] Its primary utility is in the Marckwald Imidazole Synthesis and related condensation reactions.[1][2]

Key Reaction Pathways[11]

| Target Heterocycle | Co-Reactant | Mechanism Type | Application |

| Imidazole | Aldehyde + | Cyclocondensation | p38 MAP Kinase Inhibitors |

| Quinoxaline | 1,2-Diaminobenzene | Condensation | DNA Intercalators |

| Oxazole | Acid Chloride / Anhydride | Cyclization | Anti-inflammatory agents |

Mechanism: Synthesis of p38 Inhibitor Scaffolds

The synthesis of 4-(4-fluorophenyl)-5-substituted imidazoles is the most high-value application.[1][2] The aldoxime provides the C4-C5 backbone and the N1/N3 nitrogens are derived from ammonia/ammonium acetate.[1][2]

Figure 2: The conversion of the aldoxime into the bioactive imidazole core via reduction and condensation.[1][2]

Contextual Note: In many modern variations, the oxime is reduced in situ to the

Part 4: Analytical Characterization

To ensure the integrity of the synthesized intermediate, use the following spectroscopic markers.

Proton NMR ( -NMR)

-

Solvent: DMSO-

-

Oxime Proton (

): Broad singlet, typically -

Aldehyde Proton (

): Singlet, -

Aromatic Region: Two doublets (or multiplet) integrating to 4H, characteristic of the para-fluoro substitution pattern (

7.2 – 7.9 ppm).[1][2]

Infrared Spectroscopy (FT-IR)[1][2]

-

Stretch: Broad band at 3200–3400 cm

-

Stretch: Strong band at 1660–1690 cm

-

Stretch: Weak to medium band at 1620 cm

References

-

Synthesis of

-Keto Aldoximes: Claisen, L., & Manasse, O. (1887). Berichte der deutschen chemischen Gesellschaft. (Foundational nitrosation methodology).[1][2] -

p38 MAP Kinase Inhibitors: Boehm, J. C., et al. (1996). Journal of Medicinal Chemistry. "1-(4-Fluorophenyl)-2-(4-pyridyl)alkyl-4-pyridinyl]imidazoles as potent and selective inhibitors of p38 MAP kinase."[1][2]

-

Marckwald Imidazole Synthesis: Marckwald, W. (1892).[2] Berichte. (Classical cyclization mechanism).[1][2]

-

Fluorinated Intermediates: Sigma-Aldrich/Merck Technical Data Sheet for 4-Fluoroacetophenone (CAS 403-42-9).[1][2]

-

Heterocyclic Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell.[1][2] (Reference for imidazole/oxazole formation from

-halo/oximino ketones).

Sources

Methodological & Application

synthesis of 2-(4-fluorophenyl)glyoxal monoxime from 4-fluoroacetophenone

An Application Note and Protocol for the Synthesis of 2-(4-fluorophenyl)glyoxal Monoxime from 4-fluoroacetophenone

Abstract

This technical guide provides a comprehensive, two-step protocol for the synthesis of 2-(4-fluorophenyl)glyoxal monoxime, a valuable building block in medicinal chemistry and organic synthesis. The methodology begins with the selenium dioxide-mediated oxidation of commercially available 4-fluoroacetophenone to yield the intermediate, 4-fluorophenylglyoxal. Subsequent oximation of this α-dicarbonyl compound with hydroxylamine hydrochloride affords the target monoxime. This document furnishes a detailed experimental procedure, mechanistic insights, safety protocols, and characterization guidelines designed for researchers in drug development and chemical synthesis.

Introduction: The Synthetic Utility of Arylglyoxals and their Oximes

Arylglyoxals are a class of highly reactive dicarbonyl compounds that serve as powerful and versatile synthons in organic synthesis.[1] Their unique structure, featuring adjacent and reactive aldehyde and ketone functionalities, enables a diverse array of chemical transformations, making them invaluable for constructing complex heterocyclic scaffolds often found in therapeutic agents.[2][3] The conversion of arylglyoxals to their corresponding oximes introduces a nucleophilic nitrogen atom, further expanding their synthetic potential and providing access to a different class of derivatives and bioactive molecules.[4][5]

This guide details a reliable and scalable laboratory procedure for the preparation of 2-(4-fluorophenyl)glyoxal monoxime, starting from 4-fluoroacetophenone. The chosen synthetic route is robust and relies on well-established chemical transformations.

Overall Reaction Scheme

The synthesis is performed in two distinct steps:

Step 1: Oxidation of 4-fluoroacetophenone

(Image of the chemical structure of 4-fluoroacetophenone reacting with Selenium dioxide to form 4-fluorophenylglyoxal)

Step 2: Oximation of 4-fluorophenylglyoxal

(Image of the chemical structure of 4-fluorophenylglyoxal reacting with Hydroxylamine hydrochloride to form 2-(4-fluorophenyl)glyoxal monoxime)

Mechanistic Insights

Selenium Dioxide Oxidation of the α-Methyl Group

The oxidation of the α-methyl group of an aryl methyl ketone, such as 4-fluoroacetophenone, by selenium dioxide (SeO₂) is a well-established and efficient method for preparing arylglyoxals. [1][6]The reaction proceeds through a series of steps initiated by an ene reaction or a-[4][7]sigmatropic rearrangement involving the enol form of the ketone. The acidic nature of the α-protons is crucial for the initial enolization. The process culminates in the elimination of elemental selenium (as a red or black precipitate) and water, yielding the desired α-dicarbonyl compound, 4-fluorophenylglyoxal. [6]

Nucleophilic Addition-Elimination: Oxime Formation

The second step involves the reaction of the more electrophilic aldehyde carbonyl of 4-fluorophenylglyoxal with hydroxylamine. This is a classic nucleophilic addition-elimination reaction. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer and subsequent dehydration to form the C=N double bond of the oxime. This reaction is typically performed under mildly acidic or basic conditions to facilitate both the nucleophilic attack and the final elimination of water. [5]

Experimental Protocol

This protocol is designed for competent laboratory personnel familiar with standard organic synthesis techniques. Adherence to all safety precautions is mandatory.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Moles (equiv.) | Supplier Notes |

| 4-Fluoroacetophenone | 403-42-9 | 138.14 | 6.91 g | 0.050 | Link to SDS |

| Selenium Dioxide (SeO₂) | 7446-08-4 | 110.97 | 5.55 g | 0.050 (1.0) | Highly Toxic |

| 1,4-Dioxane | 123-91-1 | 88.11 | 100 mL | - | Anhydrous grade |

| Deionized Water | 7732-18-5 | 18.02 | 2 mL | - | |

| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 | 3.82 g | 0.055 (1.1) | |

| Potassium Hydroxide | 1310-58-3 | 56.11 | 3.09 g | 0.055 (1.1) | |

| Ethanol | 64-17-5 | 46.07 | 75 mL | - | Reagent grade |

| Diethyl Ether | 60-29-7 | 74.12 | As needed | - | For extraction |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - | For drying |

| Celite® (Diatomaceous Earth) | 61790-53-2 | - | As needed | - | For filtration |

Step-by-Step Procedure

Part A: Synthesis of 4-Fluorophenylglyoxal Hydrate [6]

-

Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-dioxane (100 mL), selenium dioxide (5.55 g, 0.050 mol), and deionized water (2 mL). [6]2. Dissolution: Heat the mixture to 50-60 °C with stirring until all the selenium dioxide has dissolved, forming a clear solution.

-

Addition of Ketone: Add 4-fluoroacetophenone (6.91 g, 0.050 mol) to the solution in one portion.

-

Reflux: Heat the reaction mixture to reflux (approx. 101 °C) and maintain reflux with vigorous stirring for 4-6 hours. A black or red precipitate of elemental selenium will form during this time. [1]5. Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 3:1) mobile phase.

-

Workup: While still hot, carefully decant the solution away from the precipitated selenium into a separate flask. A filtration through a pad of Celite® can aid in removing fine selenium particles.

-

Solvent Removal: Remove the dioxane and water from the filtrate by rotary evaporation under reduced pressure.

-

Isolation: The crude product, 4-fluorophenylglyoxal, is typically isolated as its more stable monohydrate. [1][8]It can be purified by dissolving the residue in hot water and allowing it to crystallize upon cooling.

Part B: Synthesis of 2-(4-fluorophenyl)glyoxal Monoxime [5]

-

Reagent Preparation: In a 100 mL flask, prepare a solution of hydroxylamine hydrochloride (3.82 g, 0.055 mol) and potassium hydroxide (3.09 g, 0.055 mol) in ethanol (50 mL). Stir for 15 minutes.

-

Reaction Setup: In a separate 250 mL flask, dissolve the crude 4-fluorophenylglyoxal hydrate from Part A (assuming quantitative yield, ~0.050 mol) in ethanol (25 mL).

-

Oximation: Add the ethanolic hydroxylamine solution to the glyoxal solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC until the starting glyoxal spot has disappeared.

-

Isolation: Reduce the solvent volume by rotary evaporation. Add 100 mL of deionized water to the residue. The product may precipitate as a solid. If it oils out, extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Purification:

-

If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) can be performed for further purification.

-

If extracted, combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The residue can be purified by column chromatography on silica gel.

-

Workflow Visualization

The following diagram illustrates the complete experimental workflow.

Caption: Experimental workflow for the two-step synthesis.

Safety and Hazard Information

All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

4-Fluoroacetophenone: Causes skin and serious eye irritation. May cause respiratory irritation. * Selenium Dioxide: ACUTELY TOXIC AND CORROSIVE. Fatal if swallowed or inhaled. Causes severe skin burns and eye damage. Danger of cumulative effects. It is also a teratogen. Handle with extreme caution.

-

1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer. Causes serious eye irritation and may cause respiratory irritation.

-

Sodium Nitrite (if used as an alternative): Oxidizer; may intensify fire. [9]Toxic if swallowed. [9][10]Causes serious eye irritation and is very toxic to aquatic life. [9][11]High levels can reduce the blood's ability to transport oxygen, causing methemoglobinemia. [12]* Hydroxylamine Hydrochloride: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction. Causes serious eye damage. Suspected of causing cancer and may damage fertility or the unborn child.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O (ketone), C=N (oxime), and O-H stretches.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Melting Point: To assess the purity of the final crystalline product.

References

- The Versatile Arylglyoxal: A Technical Guide to Synthesis and Application in Modern Drug Discovery. (2025). Benchchem.

- Process for synthesis of arylglyoxal arylimines. (1989).

- The complex anionic rearrangements of deprotonated α-oximino carbonyl derivatives in the gas phase. Journal of the Chemical Society, Perkin Transactions 2.

- Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles.

- Oxidation of Aldehydes and Ketones. (2025). Chemistry LibreTexts.

- 4-Fluoroacetophenone synthesis. ChemicalBook.

- Safety Data Sheet Sodium nitrite, <=33% Solution. (2023). Redox.

- Sodium nitrite, Ph. Eur.

- MATERIAL SAFETY DATA SHEET - Sodium Nitrite. (2013). Westlake Chemical.

- Sodium nitrite - Hazardous Substance Fact Sheet. New Jersey Department of Health.

- 4'-Fluoroacetophenone SAFETY D

- Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. (2021). RSC Publishing.

- Phenylglyoxal. (1935). Organic Syntheses.

- Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal.

- Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Academic Research Publishing Group.

- How to Synthesize 4-Fluoroacetophenone: A Versatile Compound with Wide Applic

- Halogenation Of Ketones via Enols. Master Organic Chemistry.

- SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2 -(4 - FLUOROPHENYL -1, 3, 4 -OXADIAZOL -2 -YL -5 -SULFANYL) -4 - (CYCLOHEXYLAMINO) -6 -(ARYLAMINO) -S -TRIAZINE. (2022).

- Synthesis and Application of a 2-[(4-Fluorophenyl)-sulfonyl]ethoxy Carbonyl (Fsec)

- Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. (2021).

- Synthesis of 2-(4-Fluorophenyl)sulfonylguanidine: A Technical Guide. (2025). Benchchem.

- Preparation of anhydrous monomeric glyoxal. (1970).

- 4-Fluorophenylglyoxal hydrate, 98%, dry wt. basis. Fisher Scientific.

- 4-Fluorophenyl glyoxal hydr

- BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry.

- Synthesis of p-fluoroacetophenone. PrepChem.com.

- SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. (2012). International Journal of Pharmaceutical Sciences and Research.

- 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. (2023). MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. The complex anionic rearrangements of deprotonated α-oximino carbonyl derivatives in the gas phase - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. arpgweb.com [arpgweb.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. EP0333265A2 - Process for synthesis of arylglyoxal arylimines - Google Patents [patents.google.com]

- 8. 4-Fluorophenylglyoxal hydrate, 98%, dry wt. basis 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. westlake.com [westlake.com]

- 11. redox.com [redox.com]

- 12. nj.gov [nj.gov]

Application Note: Cyclization of Aryl Glyoxal Monoximes to Functionalized Imidazoles

Introduction & Strategic Value

The imidazole pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold in antifungals (e.g., Ketoconazole), kinase inhibitors, and anti-inflammatory agents. While the classical Debus-Radziszewski synthesis utilizes glyoxals, the use of Aryl Glyoxal Monoximes (AGMs) as precursors offers a distinct tactical advantage: the direct formation of 1-hydroxyimidazoles (imidazole N-oxides).

These N-functionalized derivatives are valuable not only as biologically active targets (possessing unique redox properties and metal-chelating abilities) but also as versatile intermediates that can be selectively reduced to the parent imidazole or further functionalized at the oxygen atom.

Why Use Aryl Glyoxal Monoximes?

-

Regiocontrol: The pre-existing oxime bond (

) directs the cyclization, often providing higher regioselectivity compared to free glyoxals. -

Stability: AGMs are generally crystalline solids that are more stable and easier to handle than their hygroscopic glyoxal counterparts.

-

Diversity: They allow for the "Three-Component Reaction" (3-CR) with aldehydes and ammonium acetate to generate highly substituted imidazoles in a single pot.

Mechanistic Insight

Understanding the reaction pathway is critical for troubleshooting low yields. The transformation typically proceeds via a modified condensation-cyclization mechanism.

The Pathway[1][2][3][4][5][6][7]

-

Imine Formation: The ammonia source (ammonium acetate) condenses with the aldehyde to form an unstable aldimine.

-

Nucleophilic Attack: The aldimine attacks the carbonyl carbon of the aryl glyoxal monoxime.

-

Cyclization: The oxime nitrogen attacks the aldimine carbon, closing the ring.

-

Dehydration: Loss of water aromatizes the system, yielding the 1-hydroxyimidazole.

Mechanistic Visualization[2][8]

Figure 1: Mechanistic pathway for the cyclization of aryl glyoxal monoximes into 1-hydroxyimidazoles.

Experimental Protocols

Protocol A: Classical Synthesis of 2,4,5-Trisubstituted 1-Hydroxyimidazoles

Best for: Robust scale-up, high purity requirements, and diverse aldehyde substrates.

Reagents:

-

Aryl glyoxal monoxime (1.0 equiv)

-

Aromatic Aldehyde (1.0 equiv)

-

Ammonium Acetate (

) (2.0 - 4.0 equiv) -

Solvent: Glacial Acetic Acid[1]

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Aryl Glyoxal Monoxime (5 mmol) and the corresponding Aldehyde (5 mmol) in Glacial Acetic Acid (15 mL).

-

Activation: Add Ammonium Acetate (20 mmol, 4 equiv). The excess is crucial to drive the equilibrium forward and act as a buffer/catalyst [1].

-

Reaction: Heat the mixture to reflux (

) for 2–4 hours.-

Checkpoint: Monitor via TLC (Mobile phase: 3:7 Ethyl Acetate:Hexane). Look for the disappearance of the monoxime spot.

-

-

Work-up:

-

Purification:

-

Filter the precipitate and wash copiously with cold water to remove residual acetic acid.

-

Recrystallize from ethanol or an ethanol/water mixture to obtain the pure 1-hydroxyimidazole.

-

Protocol B: Green Synthesis (Microwave-Assisted)

Best for: Rapid screening, library generation, and acid-sensitive substrates.

Reagents:

-

Reactants as above.

-

Catalyst:

(10 mol%) or Silica-supported Lewis Acid. -

Solvent: Ethanol (or solvent-free).[3]

Procedure:

-

Mix Aryl Glyoxal Monoxime (1 mmol), Aldehyde (1 mmol), and

(2 mmol) in a microwave vial. -

Add

(0.1 mmol) as a catalyst. -

Irradiate at 300W (

) for 5–10 minutes. -

Cool and pour into crushed ice containing a small amount of Sodium Thiosulfate (to quench iodine).

-

Filter and recrystallize.

Protocol C: Reduction to Parent Imidazole (Optional)

Use this if the target is the N-H imidazole rather than the N-OH derivative.

Procedure:

-

Dissolve the 1-hydroxyimidazole (1 mmol) in dry THF or Methanol.

-

Add Triethyl phosphite (

) (2 equiv) or use Raney Nickel/H2 . -

Reflux for 4–6 hours.

Workflow Visualization

Figure 2: Operational workflow for synthesis and optional reduction.

Data Analysis & Troubleshooting

Expected Spectral Characteristics

To validate the formation of the 1-hydroxyimidazole, look for these NMR signatures:

| Signal Type | Chemical Shift ( | Interpretation |

| 11.0 – 13.0 (Broad s) | Diagnostic peak for N-OH . Disappears upon | |

| 7.0 – 8.5 (Multiplets) | Aromatic protons from aryl glyoxal and aldehyde moieties. | |

| 145 – 160 | Imidazole ring carbons (C2, C4, C5). | |

| IR (OH) | 3100 – 2500 | Broad band indicating strong H-bonding of the N-OH group. |

Troubleshooting Guide

Problem 1: No Precipitate upon pouring into ice.

-

Cause: Product may be protonated (salt form) or highly soluble.

-

Solution: Neutralize the aqueous mixture with

or

Problem 2: "Oiling Out" instead of solidifying.

-

Cause: Impurities or low melting point.[3]

-

Solution: Decant the aqueous layer. Dissolve the oil in a minimum amount of hot ethanol and scratch the flask walls with a glass rod while cooling. Alternatively, use a seed crystal.

Problem 3: Low Yield with Electron-Withdrawing Groups (EWGs).

-

Insight: EWGs on the aldehyde can reduce the nucleophilicity of the intermediate imine.

-

Solution: Increase reaction time or switch to Protocol B (Microwave) with a Lewis Acid catalyst (

or

References

-

RSC Publishing. (2025). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water. Physical Chemistry Chemical Physics. [Link]

-

National Institutes of Health (PMC). (2023). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. [Link]

-

ResearchGate. (2025). Scalable ultrasound-assisted synthesis of hydroxy imidazole N-oxides. [Link]

Sources

- 1. Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. echemcom.com [echemcom.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: 2-(4-fluorophenyl)glyoxal monoxime Synthesis

Ticket ID: #SYN-4F-GLY-OX Subject: Yield Optimization & Troubleshooting for 4-Fluoro-isonitrosoacetophenone Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

You are encountering yield or purity issues with the synthesis of 2-(4-fluorophenyl)glyoxal monoxime (also known as 4-fluoro-ω-isonitrosoacetophenone). This intermediate is critical for synthesizing p38 MAP kinase inhibitors and imidazole-based pharmacophores.

The presence of the para-fluorine atom introduces unique electronic effects (inductive withdrawal vs. resonance donation) that destabilize the transition state compared to unsubstituted acetophenones. This guide provides a "Gold Standard" protocol using alkyl nitrites (Basic Route) to maximize yield, alongside a troubleshooting matrix for the "Legacy" (Acidic) route.

Module 1: Critical Analysis of Synthetic Routes

The Core Problem: Competitive Hydrolysis

The reaction involves the nitrosation of the

-

Target Reaction: Enolization

Attack by -

Side Reaction (Yield Killer): Acid-catalyzed hydrolysis of the newly formed oxime back to the diketone (glyoxal), which then polymerizes or oxidizes.

Route Comparison Table

| Feature | Method A: Basic Nitrosation (Recommended) | Method B: Acidic Nitrosation (Legacy) |

| Reagents | Isoamyl Nitrite (or Butyl Nitrite) + NaOEt/NaOMe | Sodium Nitrite ( |

| Mechanism | Claisen condensation-like attack on nitrite ester | Electrophilic attack by nitrosonium ion ( |

| Yield Potential | High (75-90%) | Moderate (40-60%) |

| Purity Profile | High (Precipitates as Na-salt, easy to wash) | Low (Often forms "sticky oils" or "red tars") |

| Key Risk | Moisture sensitivity (requires anhydrous cond.) | Temperature sensitivity (exothermic runaway) |

Module 2: Optimized Protocols

Protocol A: The "Gold Standard" (Basic Nitrosation)

Use this method for high-value applications requiring >98% purity.

Reagents:

-

4'-Fluoroacetophenone (1.0 eq)

-

Isoamyl Nitrite (1.2 eq)

-

Sodium Ethoxide (1.1 eq, freshly prepared or commercial solution)

-

Solvent: Anhydrous Ethanol (absolute)

Step-by-Step Workflow:

-

Preparation: Flame-dry a 3-neck round-bottom flask under

atmosphere. -

Solvation: Dissolve sodium ethoxide in anhydrous ethanol at

. -

Addition 1: Add 4'-fluoroacetophenone dropwise. The solution may turn slightly yellow (enolate formation).

-

Addition 2 (Critical): Add Isoamyl Nitrite dropwise over 30 minutes. Keep internal temperature

.-

Why? Rapid addition causes local overheating and side reactions.

-

-

Precipitation: Stir at

for 2 hours, then allow to warm to Room Temp (RT) overnight. The sodium salt of the oxime will precipitate as a solid. -

Workup:

-

Filter the sodium salt and wash with cold anhydrous ether (removes organic impurities).

-

Resuspend the salt in a minimum amount of cold water.

-

Acidify carefully with 2M HCl to pH 3-4. The free oxime will precipitate.

-

-

Purification: Recrystallize from Ethanol/Water (1:1).

Protocol B: The "Legacy" Method (Acidic Nitrosation)

Use this method only if alkyl nitrites are unavailable.

Reagents:

-

Sodium Nitrite (

) -

HCl (concentrated)

-

Solvent: Diethyl ether or Dioxane (to solubilize the ketone)

Key Modification for Yield: Instead of bubbling HCl gas (classic method), use a biphasic system or solvent carrier to prevent the "oiling out" phenomenon.

-

Dissolve ketone in diethyl ether.

-

Add finely powdered

. -

Add HCl dropwise with vigorous mechanical stirring at

. -

Troubleshooting: If the product oils out, seed the mixture with a crystal of the product immediately.

Module 3: Troubleshooting Guide (FAQ)

Q1: My product turned into a sticky red/orange oil. How do I save it?

Diagnosis: This is the "Red Oil Syndrome," caused by incomplete nitrosation or the presence of unreacted ketone acting as a solvent for the product. Rescue Protocol:

-

Decant the supernatant liquid.

-

Dissolve the oil in a minimum amount of boiling toluene .

-

Allow it to cool very slowly to room temperature.

-

Add "seed crystals" (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

-

If that fails, dissolve in Ethanol and add water dropwise until turbid, then refrigerate.

Q2: The yield is <40%. What went wrong?

Root Cause Analysis:

-

Temperature Spike: Did the reaction exceed

during addition? Effect: Hydrolysis of the oxime to the diketone. -

Old Reagents: Isoamyl nitrite degrades. Check if it's yellow/brown (bad) vs. pale yellow (good).

-

Stirring: The reaction becomes thick. Magnetic stirrers often fail, creating "hot spots." Use an overhead mechanical stirrer.

Q3: The NMR shows a split peak in the aromatic region.

Explanation: This is expected. The fluorine atom couples with the aromatic protons.

-

NMR (DMSO-

- NMR: Essential for confirming the integrity of the C-F bond.

Module 4: Process Visualization

Workflow Decision Matrix

Caption: Decision matrix for selecting the optimal synthesis route based on reagent availability and purity requirements.

Troubleshooting Logic Tree

Caption: Rapid response logic for common synthetic failures.

References

- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Nitrosation of Ketones.

-

Organic Syntheses , Coll. Vol. 2, p. 363 (1943). Isonitrosoacetophenone. (Foundational protocol for unsubstituted analogs). Link

- Journal of Medicinal Chemistry. Synthesis of Imidazole-Based Inhibitors.

-

Thermo Fisher Scientific . 4'-Fluoroacetophenone Product Specifications. (Physical data for starting material). Link

-

Oakwood Chemical . 4-Fluorophenylglyoxal hydrate. (Reference for the hydrolysis byproduct). Link

Sources

Technical Support Guide: Optimizing Solvent Selection for Recrystallization of Fluorinated Glyoxal Oximes

Department: Chemical Process Development & Purification Document ID: TS-FGO-042 Subject: Solvent Engineering for Fluorinated Nitrogenous Scaffolds Status: Active

Core Directive & Scientific Context

The Challenge:

Recrystallizing fluorinated glyoxal oximes presents a paradoxical challenge. The oxime moiety (

The Goal: To select a solvent system that balances these competing forces to achieve high purity (>98% HPLC) and optimal crystal habit, while preventing common failures like "oiling out" or thermal decomposition.

Module 1: Solvent Screening Strategy

Do not rely on trial-and-error. Use this systematic screening protocol based on dielectric constant (

Solvent Classifications for Fluorinated Oximes

| Solvent Class | Examples | Role | Suitability Logic |

| Class A: Primary Solvents | Methanol, Ethanol, Acetonitrile | Dissolver | High polarity matches the oxime group; moderate boiling points prevent thermal degradation. |

| Class B: Co-Solvents | Dichloromethane (DCM), THF | Booster | Excellent for solubilizing the fluorinated backbone if the oxime is highly lipophilic. |

| Class C: Anti-Solvents | Water, Heptane, Toluene | Precipitator | Water: Strongest anti-solvent for alcohols. Heptane: Good for DCM/Toluene systems but prone to causing "oiling out" if added too fast. |

| Class D: Avoid | Acetone, MEK | Hazard | Ketones can react with oximes (trans-oximation) or form ketals under acidic catalysis. |

The "Micro-Craig" Screening Protocol

For precious samples (<50 mg), use a Craig tube to minimize loss.

-

Solubility Test: Place 5 mg of crude oxime in a tube. Add solvent dropwise at room temperature (RT).

-

Heat Challenge: If insoluble at RT, heat to near boiling (do not exceed 80°C; oximes are thermally sensitive).

-

Observation:

-

Soluble at RT: Too polar. Use as a co-solvent.

-

Insoluble at Boiling: Too non-polar.

-

Soluble Hot / Insoluble Cold:Ideal candidate.

-

Workflow Visualization: Solvent Selection Logic

Caption: Logical flow for determining whether a single-solvent or binary solvent system is required based on initial solubility observations.

Module 2: The Recrystallization Protocol

Standard Operating Procedure (SOP-RX-01)

Safety Warning: Fluorinated oximes can decompose exothermically. Never heat above 90°C. If the compound is a high-nitrogen energetic precursor, conduct a DSC scan first.

Step 1: Dissolution

-

Dissolve crude solid in the minimum amount of Solvent A (e.g., Methanol) at reflux.

-

Pro-Tip: If the solution is colored but the product should be white, add activated carbon (1% w/w), stir for 5 mins, and filter hot.

Step 2: The "Cloud Point" Addition (Binary Systems)

-

Remove heat.[1] While the solution is still hot (but not boiling), add Solvent B (Anti-solvent, e.g., Water) dropwise.

-

Stop immediately when a persistent turbidity (cloudiness) appears.

-

Add 1-2 drops of Solvent A to clear the solution back to transparency.

Step 3: Controlled Cooling

-

Allow the vessel to cool to RT on a wood or cork block (insulation prevents thermal shock).

-

Critical: Rapid cooling promotes "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization.

Step 4: Harvesting

-

Cool to 0-4°C. Filter via vacuum. Wash crystals with cold Solvent B .

Module 3: Troubleshooting Guide

Issue 1: The "Oiling Out" Phenomenon

Symptom: Instead of crystals, the product separates as a viscous oil droplet at the bottom.

Mechanism: Fluorinated compounds often have low surface tension and weak intermolecular forces in the melt. If the solution enters the "labile zone" (high supersaturation) too quickly, it separates as a liquid phase before organizing into a lattice.

Rescue Protocol:

-

Reheat the mixture until the oil redissolves.

-

Add Co-solvent: Add 10% more of the good solvent (Solvent A).

-

Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation at a higher temperature.

-

Slower Cooling: Wrap the flask in aluminum foil or place it in a warm water bath and let the bath cool to RT overnight.

Issue 2: Thermal Decomposition

Symptom: Solution turns dark/black upon heating; smell of nitrile (sweet/almond-like).

Mechanism: Oximes are prone to Beckmann Rearrangement or dehydration to nitriles under thermal stress, especially if trace acid is present.

Solution:

-

Switch Method: Use Vapor Diffusion instead of thermal recrystallization.

-

Setup: Dissolve sample in a small vial of DCM. Place this open vial inside a larger jar containing Hexane. Cap the large jar. The Hexane vapors will slowly diffuse into the DCM, precipitating crystals without heat.

-

Issue 3: Ghost Impurities in Analysis

Symptom: HPLC shows 99% purity, but GC-MS shows a large nitrile peak.

Explanation: This is an analytical artifact. Oximes often dehydrate to nitriles in the hot injection port of a GC.

-

Verification: Always validate purity using 1H-NMR or LC-MS (electrospray ionization), which are softer techniques.

Workflow Visualization: Oiling Out Rescue

Caption: Step-by-step rescue procedure when liquid-liquid phase separation (oiling) occurs instead of crystallization.

Frequently Asked Questions (FAQs)

Q: Can I use chlorinated solvents like Chloroform? A: Yes, fluorinated compounds often have high solubility in DCM or Chloroform. However, these are "Good Solvents." You will likely need a hydrocarbon anti-solvent (like Hexane) to induce precipitation. Note: Avoid Chloroform if your oxime is basic, as traces of HCl in aged chloroform can form salts.

Q: My crystals are fluffy and hard to filter. How do I fix this? A: Fluffy (dendritic) crystals grow too fast. Re-dissolve and cool much slower. Alternatively, reduce the amount of anti-solvent slightly to lower the supersaturation level.

Q: Is it safe to store the mother liquor? A: Yes, but be cautious. Oximes in solution can slowly isomerize (E/Z isomerization) or degrade over time, especially if exposed to light. Store in amber glass at 4°C.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and solvent properties).

- Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.

-

Zubrick, J. W. (2016). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley. (Source for the "Craig Tube" micro-scale method).

- Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell.

-

Chakraborty, P., et al. (2018). "Dynamic Mechanism of a Fluorinated Oxime Reactivator Unbinding from AChE." Journal of Physical Chemistry B. [Link] (Reference for the specific behavior of fluorinated oximes in polar environments).

- Kukhar, V. P., & Hudson, H. R. (1994). Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity. Wiley. (Contains protocols for handling sensitive nitrogenous precursors similar to glyoxal oximes).

Sources

preventing Beckmann rearrangement side reactions during synthesis

Welcome to the technical support center for the Beckmann rearrangement. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this powerful synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can confidently prevent common side reactions and achieve your desired amide products with high fidelity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Q1: My reaction is yielding a significant amount of nitrile byproduct. What is happening and how can I stop it?

A1: You are likely observing a competitive side reaction known as Beckmann fragmentation.

Root Cause Analysis:

The Beckmann fragmentation, sometimes called an "abnormal" Beckmann rearrangement, becomes a major pathway when the group (R) positioned anti to the oxime's hydroxyl group can form a stable carbocation upon cleavage.[1][2] Instead of migrating to the nitrogen atom, this group is eliminated, leading to the formation of a nitrile and a carbocation intermediate.[3]

Substrates particularly prone to this side reaction include those with:

-

α-Quaternary or α-tertiary carbons: These readily form stabilized tertiary or secondary carbocations.[4][5]

-

Neighboring heteroatoms (O, N, S): These can stabilize the resulting carbocation through resonance.[4][5]

dot

Caption: Competing pathways: Rearrangement vs. Fragmentation.

Preventative Strategies:

-

Catalyst Selection is Critical: The choice of acid or activating agent is the most powerful tool to suppress fragmentation.

-

Avoid Overly Harsh Acids: Strong Brønsted acids (like concentrated H₂SO₄) and high temperatures can aggressively promote carbocation formation.[3][6]

-

Favor Milder Reagents: Reagents like cyanuric chloride (with a ZnCl₂ co-catalyst), thionyl chloride, or phosphorus pentachloride often favor the rearrangement pathway by creating a better leaving group under less aggressive conditions.[4][7] Pre-forming oxime sulfonates (e.g., tosylates) also allows for rearrangement under milder, often basic or neutral, conditions.[6]

-

-

Solvent Optimization: The solvent can influence the stability of intermediates.

| Catalyst / Reagent | Typical Conditions | Suitability for Fragmentation-Prone Substrates |

| Conc. H₂SO₄, PPA | Often neat, >130°C | Low - Harsh conditions promote fragmentation.[6] |

| PCl₅, SOCl₂ | Aprotic solvents (e.g., ether, DCM) | Moderate to High - Generally milder than strong acids.[4] |

| Tosyl Chloride (TsCl) | Pyridine or other base | High - Forms an oxime tosylate that rearranges under milder conditions.[6] |

| Cyanuric Chloride / ZnCl₂ | Acetonitrile, reflux | High - Catalytic system that activates the hydroxyl group effectively.[4] |

| Solid Acid Catalysts (e.g., Zeolites) | Varies (liquid or vapor phase) | High - Can offer high selectivity with environmental benefits.[9] |

Q2: My reaction is not regioselective; I'm getting a mixture of two different amides. Why?

A2: This issue stems from the stereochemistry of your starting oxime. The Beckmann rearrangement is stereospecific.

Root Cause Analysis:

The rearrangement is characterized by a concerted mechanism where the group anti-periplanar (trans) to the hydroxyl group on the oxime nitrogen is the one that migrates.[10][11] If your starting unsymmetrical ketone produces a mixture of (E)- and (Z)-oxime isomers, and both are present during the rearrangement, you will inevitably get a mixture of two different amide regioisomers.[8] Furthermore, some acidic conditions can cause the oxime isomers to interconvert (isomerize) during the reaction, further complicating the product mixture.[4][12]

dot

Caption: Stereospecificity and the impact of E/Z isomerization.

Preventative Strategies:

-

Isolate the Desired Oxime Isomer: If possible, separate the (E) and (Z) isomers of the oxime chromatographically before subjecting them to the rearrangement. This provides complete control over the outcome.

-

Use Non-Isomerizing Conditions: Avoid conditions known to racemize the oxime geometry.[4] Converting the oxime to an activated intermediate, such as a tosylate or mesylate, allows the rearrangement to proceed under milder, non-acidic conditions where isomerization is less likely.[6][8] Reagents like p-toluenesulfonyl chloride and phosphorus pentachloride are often effective in preventing this issue.[6]

Q3: The reaction is very slow or fails to proceed to completion. What can I do?

A3: This typically indicates insufficient activation of the oxime's hydroxyl group or a sterically hindered substrate.

Root Cause Analysis:

The hydroxyl group of an oxime is a poor leaving group. The entire purpose of the acid catalyst or activating agent is to convert it into a good leaving group (e.g., H₂O, -OTs), which facilitates the rate-limiting step of the reaction.[6][13] If the catalyst is too weak or the substrate is sterically hindered, this activation may be inefficient.[3]

Troubleshooting Steps:

-

Increase Catalyst Potency/Loading:

-

If using a mild acid, switch to a stronger one like polyphosphoric acid (PPA) or concentrated sulfuric acid, but be mindful of potential side reactions (see Q1).[13]

-

For hindered oximes, more forceful catalysts or higher temperatures may be necessary.[3] Consider reagents like P₂O₅ in methanesulfonic acid.[12]

-

Increase the molar ratio of the catalyst to the substrate.[13]

-

-

Optimize Reaction Temperature:

-

Ensure Reagent Quality:

Frequently Asked Questions (FAQs)

Q: How do I choose the right catalyst for my Beckmann rearrangement? A: The choice depends primarily on your substrate's sensitivity. For robust substrates (like cyclohexanone oxime), traditional strong acids like H₂SO₄ are effective and economical.[4] For sensitive substrates prone to fragmentation or decomposition, milder catalytic systems are superior.[3] A good starting point for sensitive molecules is often cyanuric chloride/ZnCl₂ or pre-formation of an oxime tosylate.[4][15]

Q: How does solvent choice impact the reaction? A: Solvents can play an active role.[16] Aprotic polar solvents like acetonitrile can stabilize charged intermediates, potentially accelerating the reaction.[14] In some systems, particularly with solid acid catalysts, the choice of solvent is a balance; it must facilitate protonation of the oxime without competing too strongly for the catalyst's active sites.[17] For rearrangements of sulfonate esters, aprotic solvents are essential to prevent hydrolysis.[6]

Q: Are there any "green" or more environmentally friendly methods available? A: Yes, significant research has focused on developing greener alternatives to traditional strong acids, which generate substantial waste.

-

Solid Acid Catalysts: Zeolites (like ZSM-5) and solid resins (like Nafion) can catalyze the rearrangement, often with high selectivity, and can be recovered and reused.[9][18]

-

Novel Catalytic Systems: Methods using nano-Fe₃O₄ particles with ultrasound irradiation have been developed, offering easy work-up and suppression of side products.[19] More recently, visible-light photocatalysis has been used to generate the activating Vilsmeier-Haack reagent in situ at room temperature, avoiding corrosive reagents entirely.[20]

Experimental Protocol: Catalytic Beckmann Rearrangement Using Cyanuric Chloride

This protocol is adapted for substrates where fragmentation is a concern and provides a milder alternative to strong Brønsted acids.[4]

Materials:

-

Ketoxime (1.0 eq)

-

Cyanuric Chloride (0.1 eq)

-

Zinc Chloride (ZnCl₂, 0.1 eq)

-

Anhydrous Acetonitrile (solvent)

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Reagent Addition: To the flask, add the ketoxime (1.0 eq), anhydrous acetonitrile, cyanuric chloride (0.1 eq), and zinc chloride (0.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile).

-

Monitoring: Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or LC-MS until the starting oxime is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude amide by column chromatography or recrystallization as needed.

References

-

Title: Beckmann rearrangement - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Nano Fe3 O4 as Green Catalyst for Beckmann Rearrangement under Ultrasound Irradiation Source: Journal of the Mexican Chemical Society URL: [Link]

-

Title: A New Look at the Classical Beckmann Rearrangement: A Strong Case of Active Solvent Effect Source: Journal of the American Chemical Society URL: [Link]

-

Title: Beckmann rearrangement catalysis: a review of recent advances Source: RSC Publishing URL: [Link]

-

Title: Beckmann Rearrangement | Important Name Reactions Source: mPaathShaala URL: [Link]

-

Title: Application of Beckmann Rearrangement in the Green Synthesis of Amide Compounds Source: Cayley Nielson Press URL: [Link]

-

Title: A study of stereospecificity: the Beckmann rearrangement Source: Journal of Chemical Education URL: [Link]

-

Title: A study of stereospecificity: the Beckmann rearrangement Source: Journal of Chemical Education URL: [Link]

-

Title: Beckmann Rearrangement Source: Master Organic Chemistry URL: [Link]

-

Title: What is abnormal Beckmann rearrangement? Source: Chemistry Stack Exchange URL: [Link]

-